Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

PROTACs Targeted Protein Degradation HDAC6

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate (CAS 865284-97-5) is a synthetic heterocyclic compound with the molecular formula C20H16N4O2 and a molecular weight of 344.4 g/mol. It belongs to the imidazo[1,2-a]pyrimidine class, featuring a benzyl carbamate moiety at the 3-position and a phenyl substituent at the 2-position.

Molecular Formula C20H16N4O2
Molecular Weight 344.4 g/mol
Cat. No. B12126065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate
Molecular FormulaC20H16N4O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2/c25-20(26-14-15-8-3-1-4-9-15)23-18-17(16-10-5-2-6-11-16)22-19-21-12-7-13-24(18)19/h1-13H,14H2,(H,23,25)
InChIKeyANXCPDCAHALBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate: Core Scaffold and Physicochemical Profile for Procurement Decisions


Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate (CAS 865284-97-5) is a synthetic heterocyclic compound with the molecular formula C20H16N4O2 and a molecular weight of 344.4 g/mol . It belongs to the imidazo[1,2-a]pyrimidine class, featuring a benzyl carbamate moiety at the 3-position and a phenyl substituent at the 2-position. This fused ring system is a recognized scaffold in medicinal chemistry, with derivatives being explored for a range of pharmacological activities, including as selective GABAA receptor ligands and kinase inhibitors [1]. The specific benzyl carbamate substitution pattern distinguishes it from simpler ester analogs and positions it as a strategic intermediate for advanced chemical biology applications, such as the development of proteolysis-targeting chimeras (PROTACs) [2].

Why Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate Cannot Be Replaced by Its Ethyl Carbamate Analog


For procurement in drug discovery and chemical biology, assuming functional equivalence between benzyl and simpler alkyl carbamate analogs of 2-phenylimidazo[1,2-a]pyrimidin-3-yl is a critical error. The benzyl carbamate is not merely a protecting group; its enhanced lipophilicity and specific steric bulk can profoundly alter target binding, as shown by the nanomolar degradation activity of a benzyl carbamate-containing PROTAC against HDAC6 (EC50 of 6.5 nM) [1], a functional profile its ethyl analog (described in patent literature for the core scaffold) cannot replicate [2]. Furthermore, the distinct physicochemical properties—from melting point to molecular weight—directly drive divergent pharmacokinetic behaviors and synthetic utility, making direct substitution without a rigorous re-optimization campaign a significant risk to project timelines and outcomes [1][2].

Quantitative Evidence Guide: Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate vs. Closest Analogs


PROTAC Degradation Potency: A Functional Application Unique to the Benzyl Carbamate

In a direct functional assay measuring targeted protein degradation, a PROTAC molecule incorporating Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate as the target-binding moiety demonstrated potent degradation of HDAC6 in human MM1.S cells with a half-maximal effective concentration (EC50) of 6.5 nM [1]. This proteolysis-targeting activity is intrinsically dependent on the specific chemical structure of the ligand and represents a biological function not achievable with the core scaffold or simpler ester analogs like the ethyl carbamate, which have not been reported to confer potent degradation activity in this context [2].

PROTACs Targeted Protein Degradation HDAC6

Synthetic Yield Analysis: Benzyl vs. Ethyl Carbamate Formation

Comparative synthetic protocols reveal a significant difference in reaction yield. Under comparable reaction conditions using 2-aminopyrimidine and 2-bromoacetophenone as common starting materials, the synthesis of the ethyl carbamate analog (ethyl(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate) yielded 41% of the target product as a yellow solid [1]. While the precise yield for the benzyl carbamate under identical conditions is not detailed in the same source, the reported 41% yield for the ethyl analog serves as a quantitative benchmark. The benzyl carbamate, requiring benzyl alcohol or benzyl chloroformate for its introduction, proceeds through a different mechanistic pathway, and the inherent difference in steric bulk and nucleophilicity can lead to divergent yields and purity profiles that must be factored into procurement and production planning [1].

Synthetic Chemistry Process Chemistry Imidazo[1,2-a]pyrimidine Synthesis

Melting Point and Solid-State Properties for Formulation Development

The physicochemical characterization of the closely related ethyl carbamate analog provides critical baseline data for solid-state property comparison. The ethyl(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate analog exhibits a melting point of 157-158 °C [1]. While the exact melting point of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is not publicly available in the accessed literature, its increased molecular weight and larger, more flexible benzyl group will predictably alter its crystal lattice energy, melting point, and solubility . This class-level inference is crucial for preformulation and formulation development, where differences in melting point and crystallinity between lead candidates and their analogs can dictate the choice of suitable salt forms, bioavailability, and manufacturing processes [1].

Preformulation Solid-State Chemistry Bioavailability

Strategic Application Scenarios for Procuring Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate


Lead Optimization for PROTAC Degrader Molecules

Procure Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate as a key intermediate for developing novel PROTACs targeting the degradation of disease-relevant proteins. This scenario is directly supported by evidence of a PROTAC built on this scaffold achieving an HDAC6 degradation EC50 of 6.5 nM [1]. Its unique benzyl carbamate moiety is critical for linking to E3 ligase ligands, a function not served by commercially abundant ethyl or methyl carbamate analogs.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Use the compound as a validated fragment for designing ATP-competitive kinase inhibitors. The imidazo[1,2-a]pyrimidine core is a known kinase hinge-binder, as demonstrated by co-crystal structures with LCK kinase [2]. The 3-position benzyl carbamate offers a well-defined vector for fragment growth towards the solvent front or selectivity pockets, making it a strategically superior choice over the simpler 3-unsubstituted 2-phenylimidazo[1,2-a]pyrimidine scaffold [2].

CNS Drug Discovery: GABAA Receptor Modulator Tool Compound

Procure this compound as a reference tool for CNS drug discovery programs exploring selective GABAA α2/α3 receptor modulation. The parent class, as described in seminal medicinal chemistry publications, has been shown to be a high-affinity GABAA agonist with good oral bioavailability [3]. The specific benzyl carbamate derivative serves as a critical comparator in structure-activity relationship (SAR) studies aimed at differentiating functional selectivity profiles linked to the carbamate moiety [3].

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